![molecular formula C20H36O2 B1239063 1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-](/img/structure/B1239063.png)
1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-, also known as sclareol, is a labdane-type diterpene. It is a naturally occurring compound found in various plant species, particularly in the essential oil of Salvia sclarea (clary sage). This compound is known for its distinctive fragrance and has been widely used in the perfume and flavoring industries .
准备方法
Synthetic Routes and Reaction Conditions
Labd-14-ene-8,13-diol can be synthesized through several methods. One common approach involves the extraction of sclareol from the essential oil of Salvia sclarea. The extraction process typically includes steam distillation followed by purification steps such as crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Labd-14-ene-8,13-diol often involves large-scale extraction from plant sources. The essential oil is first obtained through steam distillation, and then sclareol is isolated and purified using techniques like fractional distillation and recrystallization. This method ensures a high yield and purity of the compound .
化学反应分析
Types of Reactions
Labd-14-ene-8,13-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Labd-14-ene-8,13-diol can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted labdane derivatives.
科学研究应用
Labd-14-ene-8,13-diol has a wide range of scientific research applications:
作用机制
Labd-14-ene-8,13-diol exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases-8, -9, and -3, leading to cell cycle arrest and DNA fragmentation.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
相似化合物的比较
Labd-14-ene-8,13-diol is unique among labdane diterpenes due to its specific structure and bioactivity. Similar compounds include:
Labd-13-ene-8,15-diol: Another labdane diterpene with similar structural features but different biological activities.
Forskolin: A labdane diterpene known for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Manoyl oxide: A labdane diterpene used as a precursor for the synthesis of various bioactive compounds.
Labd-14-ene-8,13-diol stands out due to its potent cytotoxic and antimicrobial properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H36O2 |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
(1R,2R)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16-,18?,19?,20-/m1/s1 |
InChI 键 |
XVULBTBTFGYVRC-QJXPUHBOSA-N |
手性 SMILES |
C[C@]1(CCC2C(CCCC2([C@H]1CCC(C)(C=C)O)C)(C)C)O |
规范 SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
物理描述 |
Solid; Bitter herbaceous hay-like aroma |
溶解度 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
同义词 |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



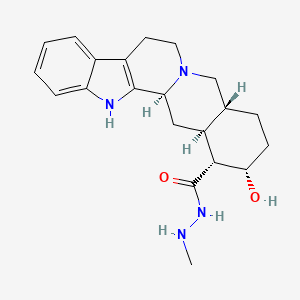
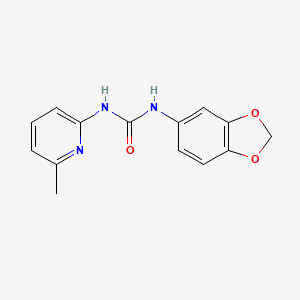
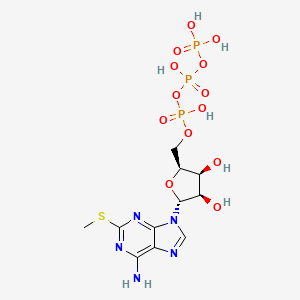
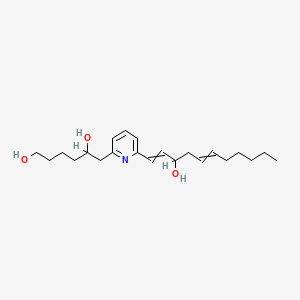
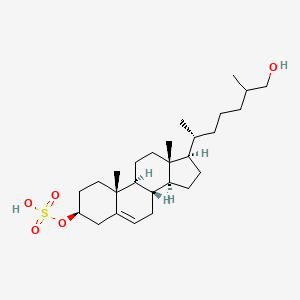
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
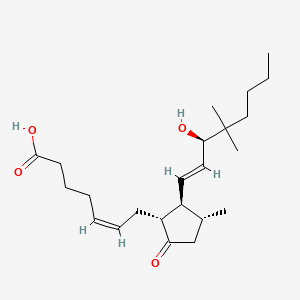

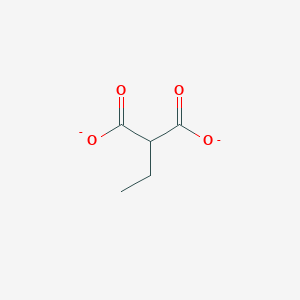
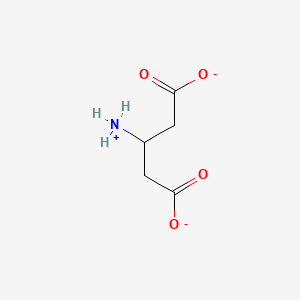
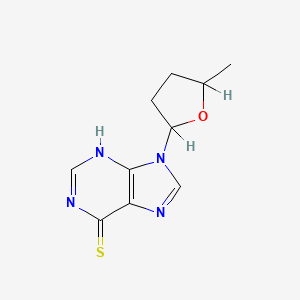
![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)
